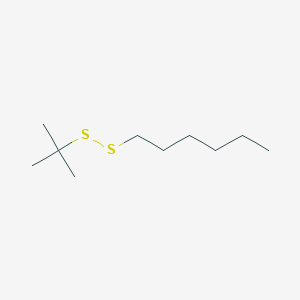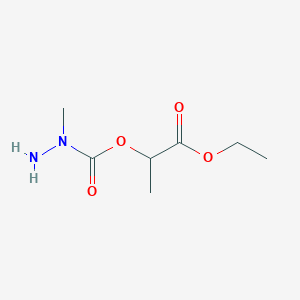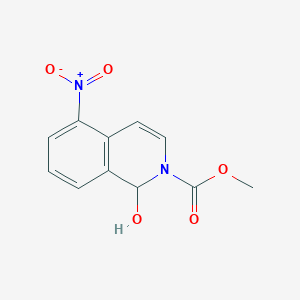
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a nitro group, a hydroxyl group, and a carboxylate ester group attached to the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to the isoquinoline ring using a nitrating agent such as nitric acid.
Hydroxylation: Adding a hydroxyl group to the desired position on the isoquinoline ring.
Esterification: Converting the carboxylic acid group to a carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoquinolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-hydroxyisoquinoline-2(1H)-carboxylate: Lacks the nitro group.
Methyl 5-nitroisoquinoline-2(1H)-carboxylate: Lacks the hydroxyl group.
Methyl 1-hydroxy-5-aminoisoquinoline-2(1H)-carboxylate: Has an amino group instead of a nitro group.
Uniqueness
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propiedades
Número CAS |
65325-48-6 |
|---|---|
Fórmula molecular |
C11H10N2O5 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
methyl 1-hydroxy-5-nitro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-18-11(15)12-6-5-7-8(10(12)14)3-2-4-9(7)13(16)17/h2-6,10,14H,1H3 |
Clave InChI |
ZZYUTJCNVKQMKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C=CC2=C(C1O)C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
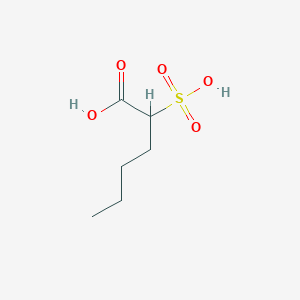
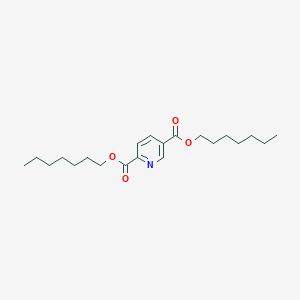
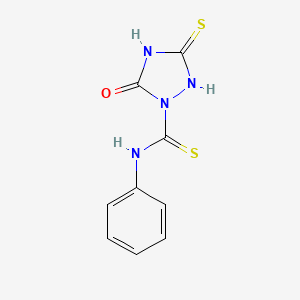

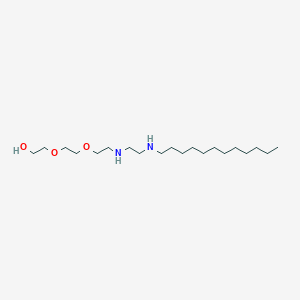
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
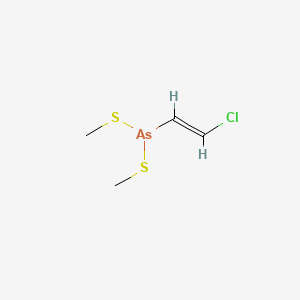
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)

